Fast Corinth V zinc chloride double salt

描述

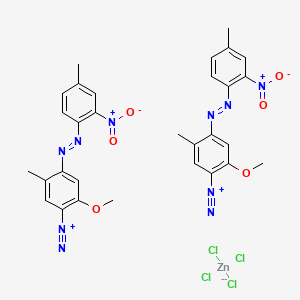

Fast Corinth V zinc chloride double salt is a benzene diazonium zinc chloride double salt. This compound is primarily used as a visualizing agent in various analytical techniques and has applications in modifying carbon particle surfaces .

准备方法

Synthetic Routes and Reaction Conditions

Fast Corinth V zinc chloride double salt is synthesized through a diazotization reaction. This involves the reaction of an aromatic amine with nitrous acid, resulting in the formation of a diazonium salt. The diazonium salt is then coupled with a phenol or an aromatic amine to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure high purity and yield of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired product quality .

化学反应分析

Types of Reactions

Fast Corinth V zinc chloride double salt undergoes various chemical reactions, including:

Reduction: The nitro group in the compound can be reduced to an amino group.

Substitution: The diazonium group can be substituted with other nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.

Substitution: Nucleophiles such as halides, cyanides, or hydroxides can be used under mild conditions.

Major Products

Reduction: The major product is the corresponding amino compound.

Substitution: The major products depend on the nucleophile used, resulting in various substituted aromatic compounds.

科学研究应用

Applications Overview

The compound finds applications primarily in the following areas:

-

Textile Industry

- Dye Intermediate : Fast Corinth V is utilized as a dye intermediate in the production of azo dyes, which are known for their vibrant colors. The diazonium ion released from the compound reacts with phenolic or aromatic amines to form stable azo compounds essential for dyeing processes.

-

Analytical Chemistry

- Thin-Layer Chromatography (TLC) : It serves as a visualizing agent in TLC, allowing researchers to detect specific compounds through colorimetric reactions. When applied to a TLC plate, it reacts with analytes to form colored complexes visible under UV light, facilitating identification and quantification.

-

Biological Applications

- Histology and Hematology : Fast Corinth V is employed in staining techniques for biological samples, aiding in the visualization of cellular structures and components.

-

Carbon Functionalization

- The compound is used to modify carbon powders by functionalizing their surfaces with nitroazobenzene groups through reduction processes. This modification enhances the properties of carbon materials for various applications in materials science.

-

Diagnostic Assays

- In medical diagnostics, Fast Corinth V is utilized for detecting specific biomarkers, contributing to advancements in clinical testing methodologies.

Case Studies

-

Textile Dyeing Process :

A study demonstrated the effectiveness of Fast Corinth V in producing high-quality azo dyes with excellent wash fastness. The synthesis involved controlling temperature and pH during the coupling reaction, resulting in vibrant colors suitable for various textile applications. -

TLC Visualization :

In analytical chemistry research, Fast Corinth V was applied on TLC plates to visualize organic compounds. The results indicated a clear correlation between the concentration of analytes and the intensity of color developed, showcasing its utility as a reliable visualizing agent. -

Carbon Surface Modification :

Research focused on modifying carbon particle surfaces using Fast Corinth V revealed enhanced adsorption properties for pollutants in environmental applications. The functionalized carbon exhibited improved performance in capturing heavy metal ions from aqueous solutions.

作用机制

The mechanism of action of Fast Corinth V zinc chloride double salt involves its ability to form stable diazonium ions. These ions can undergo coupling reactions with various nucleophiles, leading to the formation of azo compounds. The molecular targets and pathways involved depend on the specific application, such as the detection of specific analytes in analytical techniques .

相似化合物的比较

Fast Corinth V zinc chloride double salt is unique due to its specific structure and properties. Similar compounds include:

- Fast Black K Salt hemi (zinc chloride) salt

- Fast Blue RR

- Fast Blue BB Salt hemi (zinc chloride) salt

These compounds share similar applications but differ in their chemical structures and specific uses.

生物活性

Fast Corinth V zinc chloride double salt (CAS Number: 61966-14-1) is a compound primarily recognized for its applications in staining and visualization within biological and chemical contexts. This article explores its biological activity, including biochemical properties, cellular effects, metabolic pathways, and relevant case studies.

Overview of this compound

Fast Corinth V is a benzene diazonium zinc chloride double salt known for its role as a visualizing agent in analytical techniques such as thin-layer chromatography (TLC) and histology. Its unique structure allows it to interact with various biomolecules, influencing cellular processes and biochemical reactions.

Target of Action

The primary action of Fast Corinth V involves the functionalization of carbon surfaces, particularly through reduction reactions that modify the carbon particle surfaces by attaching nitroazobenzene groups.

Mode of Action

The compound's interaction with cellular components can lead to significant changes in cell function. It operates through a reduction mechanism where the nitro groups can be converted into amino groups, allowing for further chemical modifications .

Cellular Effects

Fast Corinth V has been shown to affect several cellular processes:

- Cell Signaling : Alters signaling pathways that regulate cell growth and differentiation.

- Gene Expression : Influences gene expression patterns, potentially leading to changes in metabolic activities.

- Cellular Metabolism : Modifies metabolic pathways by interacting with enzymes and cofactors, impacting overall cellular metabolism .

Dosage Effects

The biological activity of Fast Corinth V varies significantly with dosage:

- Low Doses : Minimal toxic effects observed; potential for therapeutic applications.

- High Doses : Increased toxicity leading to adverse cellular responses.

Metabolic Pathways

Fast Corinth V is involved in various metabolic pathways, primarily through its interactions with enzymes. It can influence metabolic flux and alter metabolite levels within cells, indicating its potential utility in metabolic engineering and synthetic biology applications .

Transport and Distribution

The transport mechanisms of Fast Corinth V within biological systems involve:

- Transporters : Interaction with specific transport proteins that facilitate cellular uptake.

- Binding Proteins : Association with proteins that modulate its distribution within tissues.

Subcellular Localization

Fast Corinth V exhibits specific localization within cells, influenced by targeting signals and post-translational modifications. This localization is crucial for its biological activity and interaction with cellular machinery.

Study 1: Functionalization of Carbon Spheres

A study demonstrated the use of this compound for functionalizing glassy carbon spheres. The process involved ball milling in the presence of hypophosphorous acid, showcasing an efficient method for modifying carbon surfaces for various applications in electrochemistry and biosensing .

Study 2: Toxicological Assessment

Research assessing the toxicological effects of Fast Corinth V indicated that while lower concentrations are safe for cell cultures, higher concentrations led to increased cell death and metabolic disruption. This highlights the importance of dosage in determining its safety profile in biomedical applications.

Comparison with Similar Compounds

| Compound Name | Structure Type | Primary Application |

|---|---|---|

| Fast Black K Salt hemi (zinc chloride) | Azo dye | Staining in histology |

| Fast Blue RR | Azo dye | Visualizing agent in biochemical assays |

| Fast Blue BB Salt hemi (zinc chloride) | Azo dye | Staining agent for proteins |

This compound is unique due to its specific functionalization capabilities compared to other azo dyes, making it particularly useful in both chemical and biological contexts.

常见问题

Basic Research Questions

Q. What are the structural characteristics and validated synthesis protocols for Fast Corinth V zinc chloride double salt?

- Answer : The compound is a benzenediazonium zinc chloride double salt with the molecular formula 2(C₁₁H₁₄N₃O₂)·ZnCl₄ and CAS No. 67801-08-5 . Synthesis typically involves diazotization of substituted anilines followed by salt formation with ZnCl₂. Key steps include temperature control (<5°C during diazotization) and stoichiometric validation using elemental analysis (e.g., ICP-MS for Zn²⁺ quantification) .

Q. How is this compound utilized in analytical chemistry applications?

- Answer : It serves as an imaging agent in thin-layer chromatography (TLC) for quantifying zearalenol and functionalizing carbon surfaces via nitroazobenzene reduction. Methodologically, TLC protocols require 0.1–0.5% w/v solutions in methanol, spotted on silica plates, with UV-Vis detection at 520 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer : Classified as a Category 2 carcinogen, it mandates:

- PPE: Nitrile gloves, lab coats, and chemical goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can solubility limitations of this compound be mitigated in aqueous systems?

- Answer : Solubility challenges arise from its ionic lattice structure. Strategies include:

- Co-solvent systems : Methanol-water mixtures (70:30 v/v) enhance dissolution.

- pH adjustment : Buffered solutions (pH 6–8) reduce Zn²⁺ hydrolysis.

- Surfactants : Non-ionic surfactants (e.g., Tween-20) improve dispersion .

Q. What experimental designs resolve contradictions in reported reactivity profiles under varying environmental conditions?

- Answer : Discrepancies in thermal/photo-reactivity (e.g., degradation vs. stability) require:

- Controlled studies : Isothermal TGA (25–150°C, N₂ atmosphere) to assess thermal stability.

- Light exposure tests : UV-Vis monitoring under 254 nm and 365 nm irradiation.

- Statistical validation : Triplicate experiments with ANOVA to confirm significance .

Q. How can researchers ensure reproducibility in studies involving this compound’s application in carbon surface functionalization?

- Answer : Key steps include:

- Standardized reduction protocols : Use NaBH₄ (0.1 M) in ethanol under argon.

- Surface characterization : Consistent use of SEM-EDS and XPS for elemental mapping.

- Documentation : Detailed metadata (e.g., humidity, batch-specific ZnCl₂ purity) .

Q. What spectral techniques and data analysis methods confirm structural integrity post-synthesis?

- Answer :

| Technique | Parameters | Key Peaks/Data |

|---|---|---|

| FT-IR | 400–4000 cm⁻¹ | N=N stretch (1450–1600 cm⁻¹), Zn-Cl (650 cm⁻¹) |

| ¹H NMR | DMSO-d₆ | Aromatic protons (δ 7.2–8.1 ppm) |

| XRD | 2θ = 5–80° | Match to reference ICSD patterns . |

Q. Methodological and Data Analysis

Q. How should conflicting data on acute toxicity (e.g., dermal vs. inhalation routes) be interpreted?

- Answer : Toxicity classification (Acute Tox. 4 for dermal/inhalation) necessitates route-specific assays:

- Dermal LD₅₀ : OECD 402 guidelines using murine models.

- Inhalation LC₅₀ : Acute exposure chambers (4-hr exposure, particle size ≤5 µm) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in its applications?

- Answer : Use nonlinear regression (e.g., Hill equation) for EC₅₀ determination. Pair with bootstrap resampling (≥1000 iterations) to quantify confidence intervals .

Q. Ethics and Compliance

Q. How can researchers address ethical considerations in studies involving carcinogenic hazards?

属性

IUPAC Name |

2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium;tetrachlorozinc(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14N5O3.4ClH.Zn/c2*1-9-4-5-11(14(6-9)20(21)22)18-19-12-8-15(23-3)13(17-16)7-10(12)2;;;;;/h2*4-8H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFIPLOIANLIBR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N10O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

47300-91-4 (Parent) | |

| Record name | Fast Corinth V zinc chloride double salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014991 | |

| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61966-14-1 | |

| Record name | Fast Corinth V zinc chloride double salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。